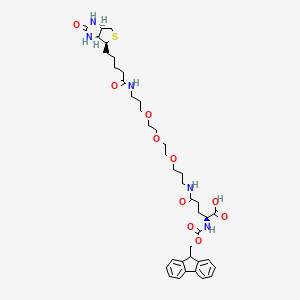

Fmoc-Glu(biotinyl-PEG)-OH

Description

Structure

2D Structure

Properties

IUPAC Name |

(2S)-5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H55N5O10S/c46-35(14-6-5-13-34-37-33(26-56-34)43-39(50)45-37)41-17-7-19-52-21-23-54-24-22-53-20-8-18-42-36(47)16-15-32(38(48)49)44-40(51)55-25-31-29-11-3-1-9-27(29)28-10-2-4-12-30(28)31/h1-4,9-12,31-34,37H,5-8,13-26H2,(H,41,46)(H,42,47)(H,44,51)(H,48,49)(H2,43,45,50)/t32-,33-,34-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOWNVYDCIBVKC-FNHRVDEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H55N5O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746393 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

798.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817169-73-6 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{15-oxo-19-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-4,7,10-trioxa-14-azanonadecan-1-yl}-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH for Researchers and Drug Development Professionals

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative crucial for the synthesis of biotinylated peptides and probes. Its unique structure, incorporating a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamic acid residue, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety, offers significant advantages in peptide chemistry and various biological applications.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent biochemical assays.

Core Concepts and Advantages

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific position within a peptide sequence. The key components of the molecule contribute to its utility:

-

Fmoc Group: A base-labile protecting group for the α-amino group of glutamic acid, allowing for its sequential addition during SPPS.

-

Glutamic Acid: An amino acid residue that serves as the backbone for the attachment of the biotin-PEG moiety.

-

Biotinyl-PEG Linker: The biotin molecule provides a high-affinity binding site for streptavidin and avidin (B1170675), which is fundamental for detection, purification, and immobilization applications. The hydrophilic PEG spacer is a critical feature that enhances the solubility of the resulting biotinylated peptide in both organic and aqueous media.[1][2] Furthermore, the PEG linker reduces steric hindrance between the peptide and avidin or streptavidin, leading to more efficient binding.[1][2]

-

Carboxylic Acid (-OH): The free carboxylic acid group allows for the coupling of the amino acid to the growing peptide chain on the solid support.

Compared to other biotinylating reagents like Fmoc-Lys(biotin)-OH, this compound offers superior solubility, which is advantageous during peptide synthesis and for the final peptide product.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. Data is aggregated from various chemical suppliers.

| Property | Value | References |

| Molecular Formula | C₄₀H₅₅N₅O₁₀S | |

| Molecular Weight | 797.96 g/mol | |

| CAS Number | 817169-73-6 | |

| Appearance | White to off-white or pale yellow powder/crystals | |

| Purity | ≥95% (HPLC), ≥97% (TLC) | |

| Solubility | Soluble in DMF and other solvents used in SPPS | [1][2] |

| Storage Conditions | -20°C, desiccated |

Applications in Research and Drug Development

The ability to incorporate a biotin tag with a flexible, hydrophilic spacer makes this compound a valuable tool in various research areas:

-

Peptide Synthesis: Its primary application is as a building block in Fmoc SPPS for the synthesis of biotinylated peptides.

-

Affinity Purification: Biotinylated peptides synthesized with this reagent can be used as baits to purify interacting proteins from complex mixtures like cell lysates. This is a common technique in proteomics to identify protein-protein interactions.

-

Immunoassays: Biotinylated peptides can be immobilized on streptavidin-coated plates for use in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.

-

Enzyme Assays: They can serve as substrates or inhibitors in enzymatic assays, where the biotin tag facilitates detection or immobilization.

-

Cellular Imaging and Flow Cytometry: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and quantify binding to cells.

-

Drug Discovery: Used in the development of peptide-based therapeutics and diagnostics, for example, in creating targeted drug delivery systems or in screening for new drug candidates. It has been employed in the synthesis of peptoid libraries for biomarker discovery in lung cancer research and in the development of new kinase inhibitors.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating this compound into a peptide chain using Fmoc chemistry on a solid support (e.g., Rink amide resin).

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Diethyl ether (cold)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents).

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3-5 times).

-

-

Incorporation of this compound:

-

Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to its good solubility, standard coupling protocols are generally effective.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the biotinylated residue) for each amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol for Site-Specific Protein Labeling using a Biotinylated Peptide Probe (Adapted from Guimaraes et al., 2013)[1]

This protocol describes the use of a biotinylated peptide, synthesized using this compound, in a sortase-mediated ligation reaction to label a target protein. This is followed by a pull-down assay to isolate the labeled protein.

Materials:

-

Biotinylated peptide probe with a C-terminal sortase recognition motif (e.g., LPETG) and an N-terminal polyglycine sequence (e.g., GGG).

-

Target protein with an N-terminal polyglycine sequence (for C-terminal labeling) or a C-terminal sortase tag (for N-terminal labeling).

-

Sortase A enzyme.

-

Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

-

Streptavidin-coated magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin).

-

Cell lysate containing the target protein.

Procedure:

Part A: Sortase-Mediated Biotinylation

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Target protein (10-50 µM final concentration)

-

Biotinylated peptide probe (0.5-1 mM final concentration)

-

Sortase A (10-50 µM final concentration)

-

Sortase reaction buffer to the final volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.

-

Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by SDS-PAGE. A successful reaction will show a shift in the molecular weight of the target protein corresponding to the addition of the biotinylated peptide.

Part B: Pull-Down of Biotinylated Protein

-

Bead Preparation:

-

Resuspend the streptavidin-coated magnetic beads.

-

Transfer an appropriate amount of beads to a new tube.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the beads 2-3 times with wash buffer.

-

-

Binding:

-

Add the sortase reaction mixture (or cell lysate containing the in-situ biotinylated protein) to the washed beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.

-

-

Washing:

-

Place the tube on the magnetic stand and discard the supernatant (flow-through).

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

To elute the bound protein, add elution buffer to the beads.

-

If using SDS-PAGE sample buffer, boil the sample for 5-10 minutes.

-

If using a competitive elution, incubate with a high concentration of free biotin.

-

Place the tube on the magnetic stand and collect the supernatant containing the eluted, purified biotinylated protein.

-

-

Analysis: Analyze the eluted protein by SDS-PAGE, Coomassie staining, or Western blotting.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Experimental workflow for protein biotinylation and subsequent affinity purification.

References

An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH: Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative crucial for the synthesis of biotinylated peptides. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its utility in modern biochemical and pharmaceutical research. The incorporation of a biotin (B1667282) moiety via a polyethylene (B3416737) glycol (PEG) spacer offers significant advantages for the purification, detection, and functional analysis of synthetic peptides. This molecule is particularly valuable in solid-phase peptide synthesis (SPPS) for creating tools to study protein-protein interactions, for targeted drug delivery, and in the development of novel diagnostic assays.

Chemical Structure and Properties

This compound is a glutamic acid residue where the gamma-carboxyl group is modified with a biotinylated PEG linker. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard Fmoc-based solid-phase peptide synthesis.

Structure:

Caption: General chemical structure of this compound.

The key components of the molecule are:

-

Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the α-amino group, allowing for sequential peptide chain elongation in SPPS.

-

Glutamic Acid Backbone: Provides the amino acid scaffold for incorporation into the peptide chain.

-

PEG (Polyethylene Glycol) Spacer: A flexible, hydrophilic linker that enhances the solubility of the resulting peptide and minimizes steric hindrance between the biotin tag and its binding partners.

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling strong and specific interactions for purification and detection.

Physicochemical Properties

Quantitative data for this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C40H55N5O10S | --INVALID-LINK-- |

| Molecular Weight | 797.96 g/mol | --INVALID-LINK-- |

| CAS Number | 817169-73-6 | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Solubility | Soluble in DMF and other solvents used in SPPS | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Advantages in Peptide Synthesis

The unique structure of this compound offers several advantages over other biotinylating reagents, such as Fmoc-Lys(biotin)-OH:

-

Improved Solubility: The hydrophilic PEG spacer significantly enhances the solubility of the biotinylated peptide in aqueous buffers, which is crucial for biological assays.

-

Reduced Steric Hindrance: The flexible PEG linker positions the biotin moiety away from the peptide backbone, minimizing steric hindrance and facilitating its interaction with streptavidin or avidin.

-

Minimized Non-Specific Interactions: The hydrophilicity of the PEG chain helps to prevent non-specific binding of the peptide to hydrophobic surfaces or proteins.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based SPPS. The following is a generalized protocol.

Materials:

-

Rink Amide resin or other suitable solid support

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Ether for precipitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (or this compound) in DMF.

-

Add coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the resin and allow it to react for a specified time (typically 1-2 hours).

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold ether, centrifuge to collect the peptide, and purify using reverse-phase HPLC.

Example from Literature: Synthesis of a Biotinylated RGD Peptide

A specific example of the use of this compound is in the synthesis of a biotinylated RGD (Arginine-Glycine-Aspartic acid) peptide for cell adhesion studies. The following protocol is adapted from a published study.[1]

Peptide Sequence: Maleimide-(Gly)4-Arg-Gly-Asp-Ser-Pro-(Glu(biotinyl-PEG))

Synthesis Steps:

-

Resin Preparation: Fmoc-Pro-Rink amide resin was used as the solid support. The resin was swelled in DCM and then DMF.[1]

-

Fmoc Deprotection: The Fmoc group was removed using 20% piperidine in DMF.[1]

-

Amino Acid Couplings: Successive couplings of Fmoc-Ser(tBu)-OH, Fmoc-Asp(tBu)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Gly-OH were performed using HBTU/HOBt as coupling reagents.[1]

-

Incorporation of this compound: this compound was coupled using PyBOP/HOBt as the coupling reagent.[1]

-

Spacer and Maleimide Coupling: Four glycine (B1666218) residues were added, followed by the coupling of 3-maleimidopropionic acid to the N-terminus.

-

Cleavage and Deprotection: The peptide was cleaved from the resin and deprotected using a cocktail of TFA/ethanedithiol/triethylsilane/water (95:2:2:1).[1]

-

Purification: The crude peptide was purified by reverse-phase HPLC.

Applications and Workflows

Biotinylated peptides synthesized using this compound are versatile tools in various research areas.

Affinity Purification and Pull-Down Assays

A primary application is in the isolation and identification of protein binding partners. In a typical pull-down assay, a biotinylated peptide is immobilized on streptavidin-coated beads and incubated with a cell lysate. Proteins that bind to the peptide are "pulled down" and can be identified by mass spectrometry.

Caption: Workflow for a pull-down assay using a biotinylated peptide.

Enzyme-Linked Immunosorbent Assay (ELISA)

Biotinylated peptides can be used in ELISA-based assays to quantify protein-peptide interactions. The peptide is immobilized on a streptavidin-coated plate, and the binding of a target protein is detected using a specific antibody.

Caption: Workflow of an ELISA using a biotinylated peptide.

Targeted Drug Delivery

The biotin-streptavidin interaction can be exploited for targeted drug delivery. A biotinylated peptide that specifically binds to a receptor on diseased cells can be used to deliver a streptavidin-conjugated therapeutic agent.

Conclusion

This compound is an indispensable tool in modern peptide chemistry and chemical biology. Its well-defined structure and advantageous properties facilitate the synthesis of high-quality biotinylated peptides for a wide range of applications. The detailed protocols and workflows presented in this guide are intended to provide researchers with the necessary information to effectively utilize this versatile reagent in their studies, from fundamental protein interaction analysis to the development of novel therapeutics and diagnostics.

References

An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH: A Versatile Tool for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Glu(biotinyl-PEG)-OH, a key reagent in modern biochemical and pharmaceutical research. We will delve into its chemical properties, applications, and provide detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and the study of signaling pathways.

Core Compound Information

This compound is a biotinylation reagent specifically designed for efficient incorporation of a biotin (B1667282) label into peptides and other molecules via Fmoc-based solid-phase peptide synthesis. The strategic inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm enhances its utility by improving solubility and minimizing steric hindrance, thereby facilitating high-affinity interactions between the biotin moiety and its binding partners, such as streptavidin or avidin (B1170675).

| Property | Value |

| CAS Number | 817169-73-6[1][2][3] |

| Molecular Formula | C₄₀H₅₅N₅O₁₀S[1][2] |

| Molecular Weight | 797.96 g/mol [1][3] |

| Appearance | White to off-white powder |

| Solubility | Excellent solubility in DMF and other solvents commonly used in Fmoc SPPS[4][5][6][7][8][9] |

| Storage | Store at -20°C to 2-8°C, desiccated and protected from light |

Synonyms:

-

N-α-Fmoc-N-γ-(N-biotinyl-3-(2-(2-(3-aminopropyloxy)-ethoxy)-ethoxy)-propyl)-L-glutamine

-

Fmoc-L-Glu(biotinyl-PEG)-OH

Key Advantages and Applications

The unique structure of this compound offers several advantages over other biotinylation reagents, making it a preferred choice for a wide range of applications:

-

Enhanced Solubility: The hydrophilic PEG spacer significantly improves the solubility of the reagent and the resulting biotinylated peptide in both organic and aqueous solutions. This is a notable improvement over reagents like Fmoc-Lys(biotin)-OH.[4][5][6][7][8][9]

-

Reduced Steric Hindrance: The flexible PEG linker provides spatial separation between the biotin molecule and the attached peptide or protein. This minimizes steric hindrance, leading to more efficient binding to avidin and streptavidin.[4][5]

-

Minimized Non-Specific Interactions: The hydrophilic nature of the PEG chain helps to prevent non-specific binding that can occur with more hydrophobic linkers.[4][5]

These properties make this compound an invaluable tool for:

-

Solid-Phase Peptide Synthesis (SPPS): For the site-specific incorporation of a biotin label into synthetic peptides.

-

Protein-Protein Interaction Studies: Biotinylated peptides can be used as probes in pull-down assays and other affinity-based methods to identify and characterize binding partners.

-

Immunoassays and Histochemistry: The high-affinity biotin-streptavidin interaction is widely used for detection and localization of molecules.

-

Drug Delivery and Targeting: Biotinylation can be used to target drugs or imaging agents to cells expressing biotin receptors.

-

Biomarker Discovery: Used in the synthesis of peptoid libraries for screening and identifying potential biomarkers, for example, in cancer research.

-

Development of Kinase Inhibitors: Employed in the synthesis of novel kinase inhibitors with improved binding properties.[10]

Experimental Protocols

Incorporation of this compound in Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support. The specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol (B129727)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Ether (cold)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, 1.5-3 eq.) in DMF. Add a base (e.g., DIPEA, 2-4 eq.) and allow the activation to proceed for a few minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a ninhydrin (B49086) test.

-

Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-amino acids to continue elongating the peptide chain.

-

Final Deprotection: Once the synthesis is complete, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC.

Visualization of Experimental Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow for Biotinylation

Caption: Workflow for incorporating this compound in SPPS.

Workflow for Studying Protein-Protein Interactions Using a Biotinylated Peptide Probe

Caption: Workflow for protein interaction studies using a biotinylated peptide.

This guide provides a foundational understanding of this compound and its application in biochemical research. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's safety data sheet (SDS) before handling this or any other chemical reagent.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. This compound - 1 g | BioTecx [biotecx.com]

- 3. qiagen.com [qiagen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. This compound - 100 mg | Cis Red [cisred.org]

- 8. peptide.com [peptide.com]

- 9. jpt.com [jpt.com]

- 10. This compound Novabiochem 817169-73-6 [merckmillipore.com]

The Strategic Advantage of PEG Linkers in Biotinylation: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences, enabling a vast array of applications in detection, purification, and targeted therapies.[1][2] The choice of biotinylating reagent, specifically the nature of the spacer arm separating the biotin from the target molecule, can profoundly influence the outcome of an experiment. This guide provides a comprehensive technical overview of the benefits of incorporating a polyethylene (B3416737) glycol (PEG) linker in biotinylation reagents, offering a clear rationale for its superiority in many applications.

The strategic incorporation of a PEG linker between the biotin moiety and the reactive group of a biotinylation reagent confers several significant advantages over traditional hydrocarbon spacers. These benefits primarily address the challenges of solubility, steric hindrance, and non-specific interactions, ultimately leading to more robust and reliable experimental results.[3][4][5]

Core Benefits of the PEG Linker

The hydrophilic and flexible nature of the PEG chain is central to its utility in biotinylation.[3][6] Key advantages include:

-

Enhanced Solubility: The PEG component significantly increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule.[4][7][][9][10][11][12] This is particularly crucial when working with proteins that are prone to aggregation, as PEGylation can mitigate this issue.[3][4][][10][11][12] Consequently, antibodies labeled with PEG-containing biotin reagents exhibit less aggregation when stored in solution compared to those labeled with reagents having only hydrocarbon spacers.[10][11][12][13]

-

Reduced Steric Hindrance: The long, flexible PEG spacer arm physically separates the biotin from the surface of the labeled molecule.[1][3][4][7][14][15] This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the pocket of streptavidin or avidin.[3][4][] This is especially important when the biotinylation site is in a sterically crowded environment on the protein surface.

-

Minimized Non-Specific Binding: PEG is known for its ability to reduce non-specific protein adsorption to surfaces, a property often referred to as "anti-fouling".[6][16] This characteristic is advantageous in applications such as immunoassays and surface-based detection, as it helps to lower background signal and improve the signal-to-noise ratio.[6]

-

Improved Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer, making it an ideal choice for in vivo applications, including targeted drug delivery and pre-targeting strategies for radioimmunotherapy.[6][9]

Quantitative Data Summary

The selection of a PEG-biotinylation reagent often involves considering the length of the PEG spacer. While direct comparative studies with extensive quantitative data are not always readily available in a single source, the following table summarizes typical recommendations and outcomes derived from various product protocols and application notes.

| Parameter | Typical Value/Range | Source |

| Molar Excess of NHS-PEG-Biotin for Antibody Labeling | 10- to 50-fold | [13][17] |

| Resulting Biotin Molecules per Antibody (IgG) | 1 to 6 | [13][17] |

| Recommended Antibody Concentration for Labeling | 1 - 10 mg/mL | [13][17] |

| Incubation Time for NHS-PEG-Biotin Labeling (Room Temp) | 30 - 60 minutes | [13][17] |

| Incubation Time for NHS-PEG-Biotin Labeling (on ice) | 2 hours | [17] |

Experimental Protocols

Detailed methodologies are crucial for successful biotinylation and subsequent applications. Below are representative protocols for antibody biotinylation and a biotin-based pull-down assay.

Protocol 1: Antibody Biotinylation with NHS-PEG-Biotin

This protocol describes the labeling of an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of PEG-biotin.[1][17]

Materials:

-

Antibody to be labeled (in an amine-free buffer like PBS)

-

NHS-PEG-Biotin reagent

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting spin column or size-exclusion chromatography column for purification

Procedure:

-

Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or buffer exchange into PBS.[1][17]

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to a concentration of 10 mM.[17]

-

Biotinylation Reaction: Add a calculated amount of the dissolved NHS-PEG-Biotin to the antibody solution. A 20-fold molar excess of the biotin reagent is a common starting point for achieving 4-6 biotins per IgG.[17] The volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[17]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent using a desalting spin column or size-exclusion chromatography.[17]

-

Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[17]

-

Storage: Store the biotinylated antibody under the same conditions as the unlabeled antibody, often at 4°C for short-term storage or -20°C for long-term storage.[13]

Protocol 2: Biotinylated Protein Pull-Down Assay

This protocol outlines a general workflow for using a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate or other complex mixture.

Materials:

-

Biotinylated bait protein

-

Cell lysate or protein mixture containing the putative prey protein

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

-

Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads with the Binding/Wash Buffer to remove any preservatives.

-

Bait Immobilization: Incubate the biotinylated bait protein with the prepared streptavidin beads to allow for binding. Typically, this is done for 1 hour at 4°C with gentle rotation.

-

Washing: Wash the beads with the Binding/Wash Buffer to remove any unbound bait protein.

-

Prey Capture: Add the cell lysate or protein mixture to the beads now coated with the bait protein. Incubate for 1-4 hours at 4°C with gentle rotation to allow for the bait-prey interaction.

-

Washing: Wash the beads extensively with the Binding/Wash Buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by altering the salt concentration or detergent in the buffer.

-

Elution: Elute the captured prey protein (along with the bait protein) from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which denatures the proteins and disrupts the biotin-streptavidin interaction. Alternatively, a more gentle elution can be performed using a buffer containing a high concentration of free biotin to competitively displace the biotinylated bait protein.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein. For unbiased identification of novel interacting partners, the eluate can be analyzed by mass spectrometry.

Visualizing the Concepts

Diagrams can aid in understanding the molecular interactions and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]

- 5. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 7. Branched Biotin PEG | AxisPharm [axispharm.com]

- 9. Polydispersed Biotin PEGs - Biopharma PEG [biochempeg.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. goldbio.com [goldbio.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 15. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 16. polysciences.com [polysciences.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to the Mechanism and Application of Fmoc-Glu(biotinyl-PEG)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative designed for the facile incorporation of a biotin (B1667282) label into synthetic peptides via solid-phase peptide synthesis (SPPS). This guide elucidates the mechanism of action of this compound, detailing the distinct roles of its constituent parts: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the glutamic acid core, and the biotinylated polyethylene (B3416737) glycol (PEG) linker. We present a comprehensive overview of its application in Fmoc-based SPPS, including detailed experimental protocols, and discuss the advantages it offers over traditional biotinylation methods. Quantitative data, where available in the literature, is summarized to provide a comparative perspective. This document serves as a technical resource for researchers aiming to leverage this reagent for the synthesis of high-purity, functional biotinylated peptides for a range of applications, including immunoassays, affinity purification, and targeted drug delivery.

Introduction

The specific and high-affinity interaction between biotin and avidin (B1170675) or streptavidin is a cornerstone of modern biotechnology. Biotinylated peptides are invaluable tools in various scientific disciplines, enabling applications such as affinity purification, immunoassays, and receptor localization.[1] The synthesis of such peptides is most efficiently achieved through the incorporation of a biotin-functionalized amino acid during solid-phase peptide synthesis (SPPS). This compound has emerged as a superior reagent for this purpose. Its unique structure, featuring a polyethylene glycol (PEG) spacer, offers significant advantages, including enhanced solubility and reduced steric hindrance, leading to improved synthesis outcomes and biological activity of the final peptide.[2][3]

Core Components and Their Mechanism of Action

The efficacy of this compound in peptide synthesis stems from the synergistic function of its three key components: the Fmoc group, the glutamic acid backbone, and the biotinyl-PEG side chain.

The Fmoc (9-fluorenylmethoxycarbonyl) Group

The Fmoc group serves as a temporary protecting group for the α-amino group of the glutamic acid.[4] Its primary role is to prevent self-polymerization and to ensure the stepwise, controlled addition of amino acids to the growing peptide chain.

-

Mechanism of Protection: The Fmoc group is stable under the acidic conditions often used for the cleavage of side-chain protecting groups, but it is readily removed by a weak base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[4]

-

Deprotection Mechanism: The deprotection occurs via a β-elimination reaction initiated by the abstraction of an acidic proton from the fluorenyl ring system by the base. This leads to the formation of a dibenzofulvene-piperidine adduct and the free amine of the peptide, which is then ready for the next coupling step.[5]

Glutamic Acid Core

The glutamic acid residue provides the chiral backbone for incorporation into the peptide sequence. The biotinyl-PEG linker is attached to the γ-carboxyl group of the glutamic acid side chain, leaving the α-carboxyl group available for peptide bond formation.

The Biotinyl-PEG Linker

The biotinyl-PEG linker is the functional heart of this reagent, responsible for both the biotinylation and the enhanced physicochemical properties of the resulting peptide.

-

Biotin: This vitamin B derivative exhibits an exceptionally high affinity for avidin and streptavidin, forming a very stable complex. This interaction is the basis for its utility in a wide array of biological assays and purification techniques.

-

Polyethylene Glycol (PEG) Spacer: The PEG linker offers several key advantages over shorter, more hydrophobic linkers found in reagents like Fmoc-Lys(biotin)-OH:

-

Improved Solubility: this compound exhibits excellent solubility in DMF and other organic solvents commonly used in SPPS, which can be a challenge with the less soluble Fmoc-Lys(biotin)-OH.[2][3] This improved solubility also extends to the final biotinylated peptide.[1]

-

Reduced Steric Hindrance: The flexible and hydrophilic PEG chain acts as a spacer, physically separating the biotin moiety from the peptide backbone. This minimizes steric hindrance, allowing for more efficient binding of the biotin to the binding pocket of avidin or streptavidin.[2][3]

-

Minimized Non-Specific Interactions: The hydrophilic nature of the PEG linker reduces non-specific hydrophobic interactions between the linker and other proteins, which can be a source of background signal in assays.[2][3]

-

Data Presentation

| Parameter | This compound | Fmoc-Lys(biotin)-OH | Notes |

| Solubility in DMF/NMP | High[2][3] | Low to Moderate[1] | Higher solubility facilitates easier handling and potentially more efficient coupling reactions. |

| Coupling Efficiency | Generally High | Can be variable | Dependent on coupling reagents and sequence context. The higher solubility of the PEGylated reagent may contribute to more consistent and higher yields. |

| Final Peptide Purity | Generally High | Can be lower | Purity is influenced by many factors, but incomplete coupling due to poor solubility of the incoming amino acid can lead to deletion sequences. |

| Avidin/Streptavidin Binding | Excellent[2][3] | Good | The PEG spacer reduces steric hindrance, potentially leading to better binding kinetics and accessibility. |

| Non-Specific Binding | Low[2][3] | Moderate | The hydrophilic PEG linker minimizes non-specific hydrophobic interactions. |

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in automated and manual solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis Cycle

The synthesis of a peptide on a solid support follows a cyclical process of deprotection and coupling.

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[6]

-

Swell the resin in DMF for at least 30 minutes in the reaction vessel.[6]

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.[4]

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

This protocol details the coupling of a standard Fmoc-amino acid. The subsequent section will provide specific considerations for this compound.

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HBTU (0.95 equivalents relative to the amino acid) and HOBt (1 equivalent relative to the amino acid), or HATU.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for sterically hindered amino acids.

-

Drain the coupling solution and wash the resin thoroughly with DMF.

-

(Optional) Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

Specific Protocol for Coupling this compound

Due to its higher molecular weight and potential for steric hindrance, the coupling of this compound may require slightly modified conditions for optimal results.

-

Reagent Preparation:

-

Dissolve this compound (1.5-2 equivalents relative to the resin loading) in DMF. Due to its excellent solubility, this should be readily achievable.

-

Prepare a solution of a highly efficient coupling reagent such as HBTU (0.95 equivalents to the amino acid) or HATU (0.95 equivalents to the amino acid) in DMF.

-

Have DIPEA readily available.

-

-

Activation and Coupling:

-

To the dissolved this compound, add the coupling reagent solution and then DIPEA (2 equivalents).

-

Allow the pre-activation to proceed for 2-5 minutes.

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for at least 2 hours. An extended coupling time (4 hours to overnight) is recommended to ensure complete reaction.

-

After the coupling is complete, drain the solution and wash the resin extensively with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3-5 times).

-

Cleavage and Deprotection of the Biotinylated Peptide

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis of the Biotinylated Peptide

-

Dissolve the crude biotinylated peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of water/acetonitrile with 0.1% TFA as the mobile phase.

-

Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.

-

Pool the pure fractions and lyophilize to obtain the final product.

For applications requiring highly pure biotinylated peptide, affinity purification can be employed.

-

Bead Preparation:

-

Resuspend streptavidin-coated magnetic or agarose (B213101) beads in a binding/wash buffer (e.g., PBS with 0.05% Tween-20).[7]

-

Wash the beads with the binding/wash buffer two to three times.[7]

-

-

Binding:

-

Dissolve the crude or partially purified biotinylated peptide in the binding/wash buffer.

-

Add the peptide solution to the prepared streptavidin beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation.[8]

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

-

Wash the beads three to five times with the binding/wash buffer to remove non-biotinylated impurities.[8]

-

-

Elution:

-

Elution of the biotinylated peptide from streptavidin beads requires harsh, denaturing conditions due to the high affinity of the interaction.

-

A common method is to boil the beads in an SDS-PAGE loading buffer containing biotin.

-

Alternatively, for mass spectrometry applications, on-bead digestion with trypsin can be performed to release the tryptic peptides for analysis.[9]

-

The purified biotinylated peptide should be characterized by mass spectrometry to confirm its identity and purity. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The observed mass should correspond to the calculated mass of the biotinylated peptide.[10]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Biotin-Streptavidin Affinity Purification Workflow

Caption: Workflow for affinity purification of biotinylated peptides.

Conclusion

This compound is a highly effective and versatile reagent for the incorporation of biotin into synthetic peptides. Its mechanism of action, rooted in the principles of Fmoc-based SPPS, is enhanced by the unique properties of the biotinyl-PEG linker. This linker not only facilitates the specific and high-affinity binding characteristic of biotin but also improves the solubility and reduces non-specific interactions of the resulting peptide conjugate. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to successfully synthesize, purify, and analyze high-quality biotinylated peptides for a wide range of applications in research, diagnostics, and drug development. While direct quantitative comparisons with other biotinylation reagents are not extensively documented, the superior physicochemical properties of this compound strongly suggest its preference for achieving high-purity and functionally active biotinylated peptides.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. This compound Novabiochem 817169-73-6 [sigmaaldrich.com]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

- 7. neb.com [neb.com]

- 8. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. ohsu.edu [ohsu.edu]

- 10. enovatia.com [enovatia.com]

A Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH: Synthesis, Procurement, and Application

For researchers, scientists, and drug development professionals, Fmoc-Glu(biotinyl-PEG)-OH is a key reagent for the incorporation of a biotin (B1667282) label onto peptides and other biomolecules. Its polyethylene (B3416737) glycol (PEG) linker enhances solubility and reduces steric hindrance, making it a versatile tool for a range of applications, from affinity purification to the development of targeted therapeutics. This in-depth guide provides comprehensive supplier and purchasing information, detailed experimental protocols, and visualizations of common workflows.

Physicochemical Properties and Supplier Information

This compound is a glutamic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in standard solid-phase peptide synthesis (SPPS), a biotin moiety for affinity applications, and a PEG spacer to improve solubility and accessibility.

Key Physicochemical Data:

| Property | Value |

| CAS Number | 817169-73-6 |

| Molecular Formula | C₄₀H₅₅N₅O₁₀S |

| Molecular Weight | ~797.96 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in dimethylformamide (DMF) and other common SPPS solvents |

| Storage | Typically stored at -20°C to 2-8°C, desiccated and protected from light |

Major Suppliers and Purchasing Information:

The following table summarizes the offerings for this compound from several prominent chemical suppliers. Purity levels and available quantities may vary, so it is recommended to consult the supplier's certificate of analysis for lot-specific data.

| Supplier | Product Number(s) | Purity | Available Quantities |

| AAT Bioquest | 5026, 5027 | Information not specified | 100 mg, 1 g[1][2] |

| BroadPharm | BP-29714 | Information not specified | 100 mg, 250 mg, 500 mg, 1 g[3] |

| Sigma-Aldrich (Novabiochem®) | 8.52102 | ≥97% (TLC), ≥95.0% (HPLC)[4] | Inquire for availability |

| MedChemExpress | HY-W141944 | Information not specified | Inquire for availability[5] |

| ChemicalBook | CB7244906 | Varies by supplier | Varies by supplier |

| BOC Sciences | Information not specified | ≥99.5% (Chiral purity) | Inquire for availability[6] |

| Chem-Impex International, Inc. | 16937 | ≥97% (HPLC) or 99.5% (Chiral HPLC) | 100 mg, 250 mg, 1 g, 5 g[6] |

| Aladdin Scientific | Information not specified | 95% | 50 mg, 250 mg, 1 g[6] |

Experimental Protocols

The primary application of this compound is its incorporation into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed protocols for this process and a subsequent application in a pull-down assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual synthesis of a biotinylated peptide on a resin support.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine solution to the resin and agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

To monitor coupling completion, perform a ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5-7 times) and DCM (3 times).

-

-

Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminus.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final biotinylated peptide.

-

Protocol 2: Biotinylated Peptide Pull-Down Assay

This protocol describes the use of a synthesized biotinylated peptide to identify interacting proteins from a cell lysate.

Materials:

-

Synthesized biotinylated peptide

-

Streptavidin-coated magnetic beads

-

Cell lysate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Coomassie blue stain or antibodies for Western blotting

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin-coated magnetic beads in lysis buffer.

-

Wash the beads three times with lysis buffer, using a magnetic stand to separate the beads from the supernatant.

-

-

Peptide Immobilization:

-

Incubate the washed beads with an excess of the biotinylated peptide in lysis buffer for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer to remove unbound peptide.

-

-

Protein Binding:

-

Add the cell lysate to the peptide-coated beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein binding.

-

-

Washing:

-

Wash the beads extensively (5-7 times) with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue staining or perform a Western blot to detect specific interacting proteins.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. This compound, 817169-73-6 | BroadPharm [broadpharm.com]

- 4. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

Technical Guide: Fmoc-Glu(biotinyl-PEG)-OH - Safety, Handling, and Application Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Fmoc-Glu(biotinyl-PEG)-OH. The following sections detail the chemical properties, safety protocols, experimental procedures for its use in solid-phase peptide synthesis (SPPS), and a representative workflow for a kinase activity assay utilizing a biotinylated peptide substrate.

Chemical and Physical Properties

This compound is a widely used amino acid derivative in peptide synthesis and bioconjugation. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, while the biotin (B1667282) moiety allows for strong and specific binding to avidin (B1170675) and streptavidin. The polyethylene (B3416737) glycol (PEG) linker enhances solubility in both organic and aqueous media and reduces steric hindrance.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 817169-73-6 | [3][4] |

| Molecular Formula | C₄₀H₅₅N₅O₁₀S | [3][4] |

| Molecular Weight | 797.96 g/mol | [3] |

| Appearance | White to off-white or beige crystalline powder or solid | |

| Purity | ≥95% (HPLC) |

Safety and Handling

Adherence to standard laboratory safety protocols is essential when handling this compound. The following guidelines are based on available Safety Data Sheets (SDS).[5][6][7]

Hazard Identification

The product is not classified as hazardous according to GHS. However, as with any chemical reagent, caution should be exercised. Potential hazards include:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May be harmful if inhaled, causing respiratory tract irritation.[6]

-

Ingestion: May be harmful if swallowed.[6]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

-

Skin Protection: Wear impervious gloves, such as nitrile rubber, and a lab coat.[7]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[5]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[4] Keep away from heat and sources of ignition.[6]

Quantitative Data

Solubility

Fmoc-protected amino acids, including this compound, generally exhibit good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.[8][9][10]

Table 2: Solubility of Fmoc-Amino Acids in Common SPPS Solvents

| Solvent | Solubility | Remarks | Reference(s) |

| N,N-Dimethylformamide (DMF) | Highly soluble | Standard solvent for SPPS. | [10][11] |

| N-Methyl-2-pyrrolidone (NMP) | Highly soluble | Often used as an alternative to DMF. | [10] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Can be used to dissolve difficult sequences or as a co-solvent. | [11] |

| Dichloromethane (DCM) | Moderately soluble | Used in some SPPS protocols, but less common for Fmoc chemistry. | [10] |

| Water | Sparingly soluble | The PEG linker enhances aqueous solubility compared to non-PEGylated counterparts. | [2][12] |

Stability of the Fmoc Protecting Group

The stability of the Fmoc group is critical for the success of SPPS. It is stable to acidic conditions but readily cleaved by bases.[13][14]

Table 3: Lability of the Fmoc Group under Various Deprotection Conditions

| Reagent | Concentration | Solvent | Time | Cleavage Efficiency | Reference(s) |

| Piperidine (B6355638) | 20% | DMF | 2 x 10 min | >99% | [1] |

| Piperidine | 5% | DMF | 3 min | >99% | [1] |

| DBU/Piperazine | 2%/5% | NMP | - | Effective, can reduce diketopiperazine formation | [15] |

| Morpholine | 50% | DMF | 1 min | 50% | [1] |

| TFA | 100% | - | 2 hours | Stable | [13] |

| Heat (120°C) | - | DMSO/DMF | 10-15 min | >95% (Base-free cleavage) | [16] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol describes the manual synthesis of a generic biotinylated peptide on a Rink Amide resin using this compound.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours.

-

To incorporate the biotin label, use this compound in the desired coupling cycle.

-

Wash the resin with DMF (5-7 times).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet.

-

Purify the peptide by reverse-phase HPLC.

-

Kinase Activity Assay Using a Biotinylated Peptide Substrate

This protocol outlines a general procedure for a kinase activity assay using a biotinylated peptide synthesized with this compound. The assay relies on the capture of the biotinylated peptide onto a streptavidin-coated plate.[17][18][19][20]

Materials:

-

Biotinylated peptide substrate

-

Kinase of interest

-

Kinase reaction buffer

-

ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP)

-

Streptavidin-coated microtiter plates

-

Wash buffers (e.g., PBS, PBS-T)

-

Scintillation counter or phosphorimager

Procedure:

-

Kinase Reaction:

-

In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase, biotinylated peptide substrate, and kinase reaction buffer.

-

Initiate the reaction by adding ATP (containing the radiolabel).

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Capture of Biotinylated Peptide:

-

Stop the reaction (e.g., by adding EDTA or a denaturing solution).

-

Transfer the reaction mixture to a well of a streptavidin-coated microtiter plate.

-

Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the streptavidin.

-

-

Washing:

-

Aspirate the solution from the wells.

-

Wash the wells multiple times with wash buffer to remove unincorporated radiolabeled ATP and other reaction components.

-

-

Detection:

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Alternatively, expose the plate to a phosphor screen and analyze using a phosphorimager.

-

-

Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity.

Visualizations

Experimental Workflows

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for a Kinase Activity Assay.

Signaling Pathway Context

Biotinylated peptides are valuable tools for studying signaling pathways, particularly in the context of protein-protein interactions and enzyme activity. For instance, a biotinylated peptide substrate can be used to pull down and identify its corresponding kinase from a cell lysate, or to screen for inhibitors of a specific kinase involved in a signaling cascade.

Caption: Application of Biotinylated Peptides in Studying Kinase Signaling Pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. This compound | 817169-73-6 [chemicalbook.com]

- 4. This compound, 817169-73-6 | BroadPharm [broadpharm.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Fmoc Protected Amino Acids - Activotec [activotec.com]

- 15. researchgate.net [researchgate.net]

- 16. chimia.ch [chimia.ch]

- 17. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative that has become an invaluable tool in modern biochemical and pharmaceutical research. This guide provides a comprehensive overview of its core features, significant advantages, and diverse applications. By incorporating a biotin (B1667282) moiety for strong and specific binding to avidin (B1170675) and streptavidin, and a polyethylene (B3416737) glycol (PEG) spacer, this reagent offers enhanced solubility, reduced steric hindrance, and improved biocompatibility in various experimental setups. Its primary use is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label into synthetic peptides, enabling a wide range of applications from targeted drug delivery to advanced molecular interaction studies.

Core Features and Physicochemical Properties

This compound is distinguished by several key features that provide significant advantages over other biotinylating reagents, such as Fmoc-Lys(biotin)-OH. The glutamic acid backbone, combined with a hydrophilic PEG linker, addresses common challenges in peptide synthesis and subsequent applications.

A significant advantage of this compound is its excellent solubility in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF).[1][2] This improved solubility, in contrast to the more hydrophobic Fmoc-Lys(biotin)-OH, ensures more efficient and complete coupling reactions during peptide synthesis.[1]

The integrated PEG spacer is a critical feature, offering several benefits. It physically separates the biotin molecule from the peptide backbone, which minimizes steric hindrance and allows for more efficient binding of the biotin to avidin or streptavidin.[1][2] Furthermore, the hydrophilic nature of the PEG linker helps to reduce non-specific hydrophobic interactions between the peptide and other proteins, leading to cleaner results in affinity-based assays.[1][2]

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established method to improve the pharmacokinetic properties of therapeutic molecules. PEGylation can increase the half-life of a peptide in circulation, enhance its stability, and reduce its immunogenicity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C40H55N5O10S | [4][5] |

| Molecular Weight | ~797.96 g/mol | [5][6] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥95.0% | |

| Purity (TLC) | ≥97% | |

| Solubility | Soluble in DMF | [1][2] |

| Storage Temperature | 2-8°C |

Table 2: Common Variations of this compound with Different PEG Linker Lengths

| Compound Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) |

| Fmoc-Glu(biotinyl-PEG2)-OH | 2 | ~755.89 |

| Fmoc-Glu(biotinyl-PEG3)-OH | 3 | ~799.94 |

| Fmoc-Glu(biotinyl-PEG4)-OH | 4 | ~843.99 |

| Fmoc-Glu(biotinyl-PEG6)-OH | 6 | ~932.10 |

| Fmoc-Glu(biotinyl-PEG12)-OH | 12 | ~1196.43 |

Note: The exact molecular weights may vary slightly between different suppliers.

Key Advantages in Research Applications

The unique structural characteristics of this compound translate into several key advantages for researchers:

-

Enhanced Biotin Binding: The PEG spacer effectively minimizes steric hindrance, leading to improved binding affinity and kinetics between the biotinylated peptide and avidin or streptavidin.[1][2]

-

Improved Solubility and Handling: Its high solubility in standard SPPS solvents facilitates easier handling and more reliable coupling reactions, especially for hydrophobic or aggregation-prone peptide sequences.[1][2]

-

Reduced Non-Specific Interactions: The hydrophilic PEG linker helps to prevent non-specific binding of the biotinylated peptide to surfaces or other proteins, resulting in lower background and higher signal-to-noise ratios in various assays.[1][2]

-

Versatility in Application: The ability to introduce a biotin label at a specific position within a peptide sequence opens up a vast array of applications, including targeted drug delivery, protein purification, immunoassays, and the study of protein-protein interactions.[7][][9]

-

Improved Pharmacokinetics: For therapeutic peptides, the incorporation of a PEG linker can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced tissue penetration.[3]

Experimental Protocols

The following are detailed methodologies for the use of this compound in the synthesis and application of biotinylated peptides.